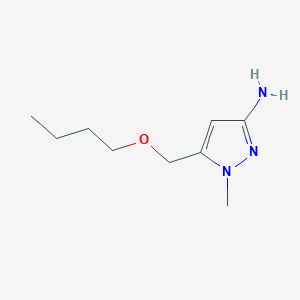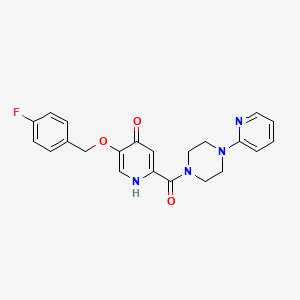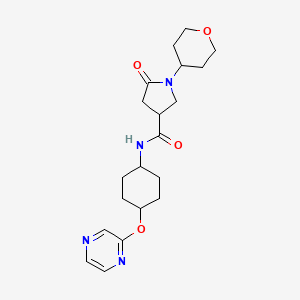![molecular formula C12H13N5 B2515264 2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine CAS No. 1343885-56-2](/img/structure/B2515264.png)
2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine" is a hydrazine derivative that is part of a broader class of compounds with potential pharmacological activities. The hydrazinyl moiety, when combined with various heterocyclic skeletons such as pyrido[2,3-d]pyrimidin-4-one, has been shown to exhibit significant antimicrobial properties . These compounds have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents and cyclin-dependent kinase inhibitors .
Synthesis Analysis
The synthesis of related compounds typically involves the treatment of pyrimidin-4-ones with various aromatic aldehydes to yield arylidene hydrazinyl derivatives . Cycloaddition reactions, such as [4+2] cycloadditions with α,β-unsaturated hydrazones, have also been employed to create highly substituted pyridine derivatives . Additionally, reactions with hydrazine hydrate under reflux conditions have been used to prepare hydrazino derivatives, which can further react with aldehydes to yield hydrazono derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a hydrazinyl group attached to a heterocyclic core. The core structure can be further modified through intramolecular cyclization reactions, leading to the formation of fused ring systems with potential for increased biological activity . The presence of electron-donating groups in the core structure has been found to enhance antimicrobial action .
Chemical Reactions Analysis
The hydrazinyl derivatives can undergo various chemical reactions, including cyclization with bromine to form novel pentacyclic compounds , and reactions with β-diketones, α-diketones, and aldehydes to yield pyrazolyl derivatives and arylhydrazone derivatives . These reactions often lead to the formation of compounds with multiple ring systems and potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the hydrazinyl group and the heterocyclic core contributes to their reactivity and potential biological activity. The antimicrobial action of these compounds has been shown to be potent against both gram-positive and gram-negative bacterial species, as well as fungal strains . The structure-activity relationships of these compounds have been explored, with modifications to the heteroaryl moiety at the hydrazone leading to variations in potency and selectivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Iron(II) and Cobalt(II) Complexes : Research into the synthesis and structural characterization of homoleptic iron(II) and cobalt(II) complexes of ligands including 2,6-di(pyrimidin-4-yl)pyridine provides insights into their electronic properties and spin states (Cook, Tuna, & Halcrow, 2013).
Crystal Engineering and Hydrogen-Bonded Structures : Studies involving surrogates of 2,2'-bipyridine, including 6-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine, focus on their ability to chelate metals like Ag(I) and create hydrogen-bonded crystals, demonstrating their potential in crystal engineering (Duong, Métivaud, Maris, & Wuest, 2011).
Medicinal Chemistry and Biological Activity
Anti-Hepatitis B Virus Activity : N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a reaction involving hydrazinyl pyrimidine, have been evaluated for their antiviral activity against hepatitis B virus, showing moderate to high activities (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antibacterial and Antitumor Activities : Pyridine hydrazyl thiazole metal complexes, including derivatives like 4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole, have been synthesized and tested for their antibacterial and antitumor activities. These compounds have shown specificity for certain bacteria and cancer cell lines (Zou et al., 2020).
Synthesis and Anticancer Evaluation : Novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine derivatives, synthesized using DMF-DMA as a methylating and cyclizing agent, have been evaluated for their anticancer activity against human lung carcinoma (A549) (El-Kalyoubi, 2018).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-17-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6,13H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSKZFXZKKASQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2NN)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
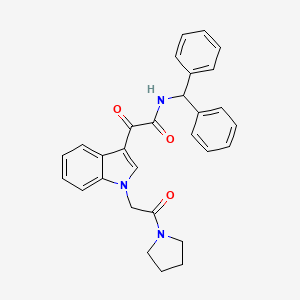
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)

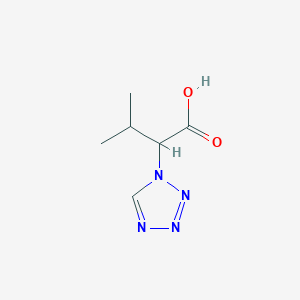
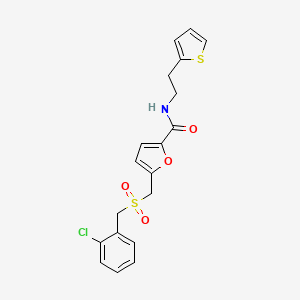
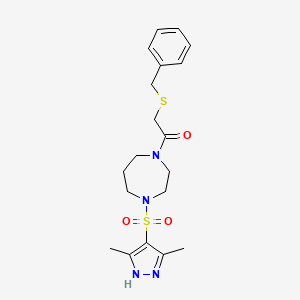
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)

